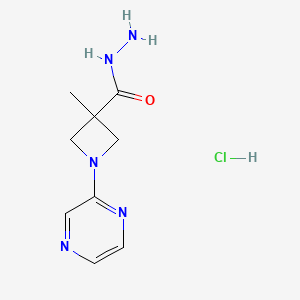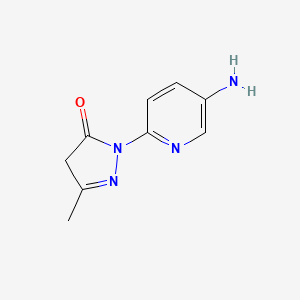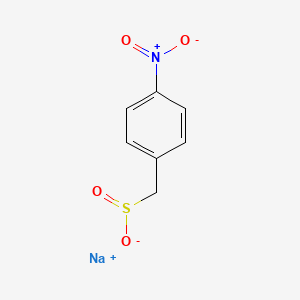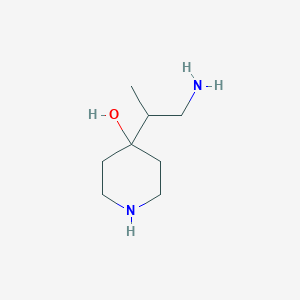![molecular formula C9H9ClO5S2 B13188494 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid is a complex organic compound with the molecular formula C9H9ClO5S2 and a molecular weight of 296.75 g/mol . This compound is characterized by its unique thieno[3,2-c]pyran structure, which is a fused ring system containing both sulfur and oxygen atoms. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid involves multiple steps, starting from readily available precursors. . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The thieno[3,2-c]pyran ring system may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Chlorosulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]acetic acid: A similar compound with slight structural differences, which may lead to variations in reactivity and biological activity.
Other thieno[3,2-c]pyran derivatives: Compounds with different substituents on the thieno[3,2-c]pyran ring system, which can affect their chemical and biological properties.
Uniqueness
Its chlorosulfonyl group makes it particularly useful for nucleophilic substitution reactions, while the thieno[3,2-c]pyran structure provides a stable and versatile scaffold for further modifications .
Propiedades
Fórmula molecular |
C9H9ClO5S2 |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
2-(2-chlorosulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid |
InChI |
InChI=1S/C9H9ClO5S2/c10-17(13,14)9-3-5-6(4-8(11)12)15-2-1-7(5)16-9/h3,6H,1-2,4H2,(H,11,12) |
Clave InChI |
ZCDLBDBIVJRQDA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=C1SC(=C2)S(=O)(=O)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)







![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)




